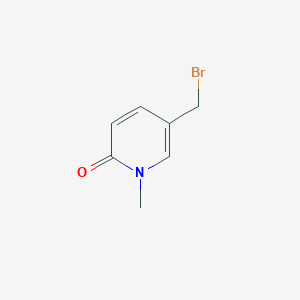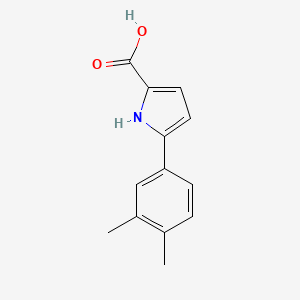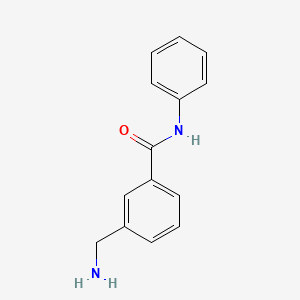
3-(aminomethyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-N-phenylbenzamide is an organic compound that features an aminomethyl group attached to a benzamide structure, with a phenyl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-phenylbenzamide typically involves the following steps:
Formation of Benzamide: Benzoyl chloride reacts with aniline in the presence of a base such as pyridine to form N-phenylbenzamide.
Introduction of Aminomethyl Group: The N-phenylbenzamide is then subjected to a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) are used to introduce the aminomethyl group at the meta position of the benzamide ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The carbonyl group of the benzamide can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(aminomethyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with various biological molecules through hydrogen bonding and electrostatic interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A compound with a similar aminomethyl group but different structural framework.
N-phenylbenzamide: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
Uniqueness
3-(aminomethyl)-N-phenylbenzamide is unique due to the presence of both the aminomethyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(aminomethyl)-N-phenylbenzamide |
InChI |
InChI=1S/C14H14N2O/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h1-9H,10,15H2,(H,16,17) |
InChI Key |
CDCMVXMFWZFHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


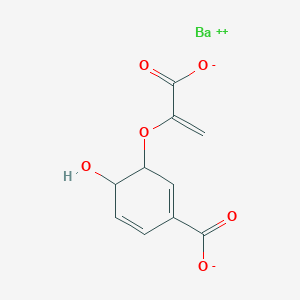
![Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester](/img/structure/B15123719.png)
![2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B15123728.png)
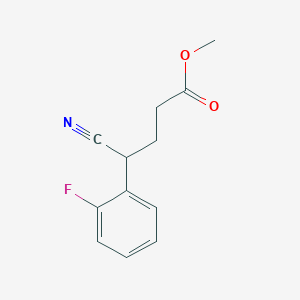
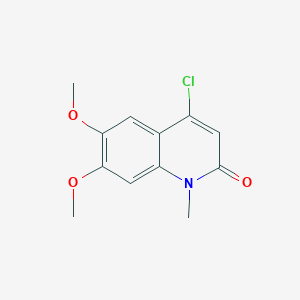
![17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123750.png)
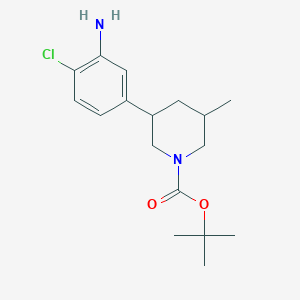
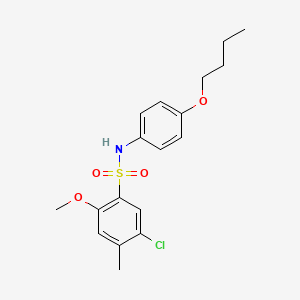
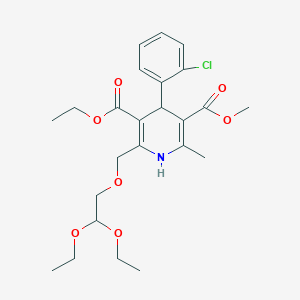
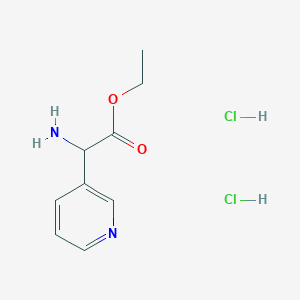
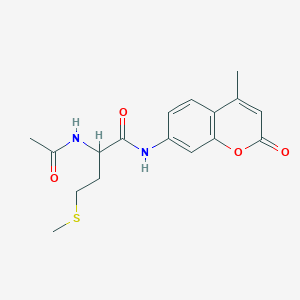
![3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol](/img/structure/B15123778.png)
